5,7-Dimethoxy-2-methylquinazolin-4-amine
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Overview
Description
5,7-Dimethoxy-2-methylquinazolin-4-amine: is a chemical compound with the molecular formula C11H13N3O2 . It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxy-2-methylquinazolin-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-amino-5,7-dimethoxybenzoic acid with methylamine, followed by cyclization to form the quinazoline ring .
Industrial Production Methods: the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Chemistry: 5,7-Dimethoxy-2-methylquinazolin-4-amine is used as a building block in the synthesis of more complex quinazoline derivatives, which have applications in various chemical reactions and processes .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes .
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-tumor, anti-inflammatory, and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products .
Mechanism of Action
The exact mechanism of action of 5,7-Dimethoxy-2-methylquinazolin-4-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects. These interactions may involve binding to active sites or altering the conformation of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
- 6,7-Dimethoxy-2-methylquinazolin-4-amine
- 4,6,7-Substituted quinazoline derivatives
Comparison: Compared to similar compounds, 5,7-Dimethoxy-2-methylquinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
5,7-dimethoxy-2-methylquinazolin-4-amine |
InChI |
InChI=1S/C11H13N3O2/c1-6-13-8-4-7(15-2)5-9(16-3)10(8)11(12)14-6/h4-5H,1-3H3,(H2,12,13,14) |
InChI Key |
PEONOLDCBGBXHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CC(=C2)OC)OC)C(=N1)N |
Origin of Product |
United States |
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